2-Ethylthio-1,3,4-thiadiazole-5-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

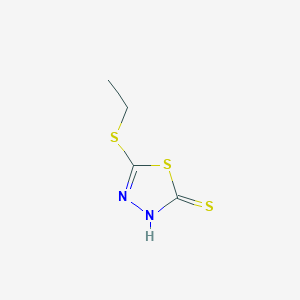

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S3/c1-2-8-4-6-5-3(7)9-4/h2H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJYQXMUUKOBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360877 | |

| Record name | 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827127 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37147-15-2 | |

| Record name | 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37147-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylthio-1,3,4-thiadiazole-5-thiol

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethylthio-1,3,4-thiadiazole-5-thiol, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the probable synthetic pathway, experimental protocols, and key characterization data.

Introduction

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is a common feature in a variety of biologically active molecules with a broad spectrum of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a thioether and a thiol group on the thiadiazole ring suggests its potential as a versatile intermediate for further chemical modifications and as a ligand for metal complexes. This guide outlines the necessary procedures to synthesize and characterize this target compound.

Synthesis

The synthesis of this compound is most effectively achieved through the S-alkylation of a suitable precursor, 2,5-dimercapto-1,3,4-thiadiazole, with an ethylating agent. This reaction is a common and efficient method for the preparation of S-substituted thiadiazoles.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the S-alkylation of mercapto-substituted 1,3,4-thiadiazoles.

Materials:

-

2,5-Dimercapto-1,3,4-thiadiazole

-

Ethyl bromide (or ethyl iodide)

-

Potassium hydroxide (KOH)

-

Absolute Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), 10% solution

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in absolute ethanol.

-

Addition of Base: To this solution, add a solution of potassium hydroxide (1 equivalent) in absolute ethanol dropwise at room temperature. Stir the mixture for 15-20 minutes.

-

Alkylation: Add ethyl bromide (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the reflux for a period of 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The residue is dissolved in water and acidified with a 10% HCl solution to precipitate the crude product. The precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₆N₂S₃ |

| Molecular Weight | 178.3 g/mol |

| CAS Number | 37147-15-2 |

| Appearance | Expected to be a solid |

| Melting Point | Not available; related compounds have a wide range of melting points. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -S-CH₂-CH₃ |

| ~3.3 | Quartet | 2H | -S-CH₂ -CH₃ |

| ~13.5 | Singlet | 1H | -SH (Thiol proton) |

Solvent: DMSO-d₆

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -S-CH₂-C H₃ |

| ~30 | -S-C H₂-CH₃ |

| ~160 | C-S (Thioether) |

| ~175 | C=S (Thione) |

Solvent: DMSO-d₆

Table 3: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretching (aliphatic) |

| ~2600-2550 | S-H stretching (thiol) |

| ~1600 | C=N stretching |

| ~1300 | C-N stretching |

| ~700 | C-S stretching |

Table 4: Expected Mass Spectrometry Data

| m/z Value | Assignment |

| 178 | [M]⁺ (Molecular ion) |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and a logical relationship diagram for the characterization of this compound.

Caption: A typical experimental workflow for the synthesis.

Caption: Logical flow of compound characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via S-alkylation is a reliable method, and the expected characterization data serves as a benchmark for researchers. This information is intended to facilitate the work of scientists and professionals in drug development and related fields who are interested in this and similar heterocyclic compounds. Further research into the biological activities of this specific molecule is warranted.

An In-Depth Technical Guide to 2-Ethylthio-1,3,4-thiadiazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Ethylthio-1,3,4-thiadiazole-5-thiol. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.

Core Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 2-Amino-5-(ethylthio)-1,3,4-thiadiazole (Analogue) |

| CAS Number | 37147-15-2[1] | 25660-70-2 |

| Molecular Formula | C4H6N2S3[1] | C4H7N3S2 |

| Molecular Weight | 178.3 g/mol [1] | 161.25 g/mol |

| Melting Point | Data not available | 135-137 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available; likely soluble in organic solvents like DMSO and ethanol. | Soluble in organic solvents. |

| pKa | Data not available | Data not available |

| logP | Data not available | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for the preparation of 1,3,4-thiadiazole-2-thiones. A general synthetic strategy involves the cyclization of a dithiocarbazate derivative. While a specific protocol for this exact compound is not detailed in the available literature, a plausible synthetic workflow is outlined below.

General Synthetic Workflow

A potential synthetic route to this compound is illustrated in the following diagram. This process typically starts from ethylamine, which is reacted with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate. This intermediate is then reacted with a hydrazine source, followed by cyclization with an appropriate reagent like carbon disulfide or a derivative thereof to form the thiadiazole ring. The final ethylthio group can be introduced via alkylation.

Caption: A plausible synthetic pathway for this compound.

Key Experimental Methodologies

Synthesis of 1,3,4-Thiadiazole-2-thiol Derivatives (General Protocol):

A common method involves the reaction of a corresponding thiosemicarbazide with carbon disulfide in a basic medium, such as an alcoholic solution of potassium hydroxide. The reaction mixture is typically refluxed for several hours. Acidification of the reaction mixture then precipitates the crude 1,3,4-thiadiazole-2-thiol derivative, which can be purified by recrystallization from a suitable solvent like ethanol.[2]

Characterization Techniques:

Standard analytical methods are employed to confirm the structure and purity of the synthesized compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure. For similar 1,3,4-thiadiazole derivatives, characteristic signals for the ethyl group (a triplet and a quartet) and protons on the thiadiazole ring would be expected.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key absorptions would include C=N stretching, C-S stretching, and potentially S-H stretching for the thiol tautomer.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound.

Potential Biological Significance and Signaling Pathways

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] These activities often stem from the ability of the thiadiazole ring and its substituents to interact with various biological targets.

While the specific signaling pathway for this compound has not been explicitly elucidated in the available literature, compounds containing the 1,3,4-thiadiazole-2-thiol moiety are known to act as inhibitors of several enzymes. A plausible mechanism of action could involve the inhibition of enzymes such as carbonic anhydrases or cyclooxygenases, which are implicated in various pathological conditions.[3]

Postulated Mechanism of Action: Enzyme Inhibition

The thiol group at the 5-position and the overall electronic properties of the 1,3,4-thiadiazole ring are likely key to its biological activity. It is hypothesized that this compound could act as an enzyme inhibitor, potentially through coordination with metal ions in the active site of metalloenzymes or by forming covalent or non-covalent interactions with key amino acid residues.

Caption: A conceptual diagram of a possible enzyme inhibition mechanism.

Conclusion

This compound is a compound of interest for further investigation due to the established biological importance of the 1,3,4-thiadiazole scaffold. While a complete physicochemical profile and specific biological mechanism of action require further experimental validation, this guide provides a foundational understanding for researchers. The outlined synthetic and analytical methodologies can serve as a starting point for the preparation and characterization of this and related compounds, paving the way for future studies into its potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

FT-IR Spectral Analysis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Ethylthio-1,3,4-thiadiazole-5-thiol. This compound is a derivative of the 1,3,4-thiadiazole heterocyclic core, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Understanding the vibrational properties of this molecule is crucial for its characterization, purity assessment, and the study of its interactions in various chemical and biological systems.

Introduction to the Vibrational Characteristics of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the 1,3,4-thiadiazole ring, the ethylthio substituent, and the thiol group. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which can be influenced by the physical state (solid or solution) and the solvent. In the solid state, the thione form is often predominant.[1] The key spectral regions of interest include the S-H stretching region, the C-H stretching of the ethyl group, the C=N and C-S vibrations of the thiadiazole ring, and the fingerprint region containing various bending and stretching modes.

Experimental Protocol

A standard experimental procedure for obtaining the FT-IR spectrum of this compound is outlined below.

Synthesis of this compound

A plausible synthetic route involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with an ethylating agent. A general procedure is as follows:

-

Dissolve 2,5-dimercapto-1,3,4-thiadiazole in a suitable solvent such as ethanol containing a base (e.g., sodium hydroxide or potassium hydroxide) to form the thiolate salt.

-

Add an ethylating agent, such as ethyl bromide or ethyl iodide, dropwise to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.

-

Upon completion, the reaction mixture is cooled, and the product can be precipitated by acidifying the solution with a dilute acid like hydrochloric acid.

-

The resulting solid is collected by filtration, washed with water to remove any inorganic salts, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed to purify the product.

FT-IR Spectroscopic Measurement

The FT-IR spectrum of the synthesized this compound is recorded using a Fourier Transform Infrared Spectrometer.

-

Sample Preparation : For solid-state analysis, the KBr pellet method is commonly employed.[2][3] A small amount of the dried sample is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : An FT-IR spectrometer, such as a Bruker or Shimadzu model, is used for analysis.[2][3]

-

Data Acquisition : The spectrum is typically recorded in the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet (without the sample) is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

FT-IR Spectral Data and Vibrational Assignments

The FT-IR spectrum of this compound exhibits several characteristic absorption bands. The precise positions of these bands can vary slightly depending on the sample preparation and the physical state of the compound. The following table summarizes the expected vibrational frequencies and their assignments based on data from analogous 1,3,4-thiadiazole derivatives.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| ~ 3100 - 2900 | N-H stretching (thione tautomer) | Medium |

| ~ 2975 - 2850 | C-H asymmetric and symmetric stretching (ethyl group) | Medium |

| ~ 2600 - 2550 | S-H stretching (thiol tautomer) | Weak |

| ~ 1615 - 1590 | C=N stretching (thiadiazole ring) | Strong |

| ~ 1450 - 1420 | CH₂ bending (ethyl group) | Medium |

| ~ 1380 - 1360 | CH₃ bending (ethyl group) | Medium |

| ~ 1350 - 1250 | C-N stretching | Strong |

| ~ 1080 - 1040 | N-N stretching (thiadiazole ring) | Medium |

| ~ 700 - 600 | C-S stretching | Medium |

Table 1: Summary of characteristic FT-IR absorption bands for this compound and their tentative assignments based on related compounds.

Interpretation of the Spectrum

-

N-H and S-H Stretching Region : The presence of a broad band in the 3100-2900 cm⁻¹ region is indicative of N-H stretching, suggesting the predominance of the thione tautomer in the solid state. A weak band around 2550 cm⁻¹, if present, would indicate the existence of the thiol (S-H) tautomer.

-

C-H Stretching Region : The bands observed between 2975 and 2850 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethylthio substituent.

-

C=N and C-N Stretching : A strong absorption peak in the region of 1615-1590 cm⁻¹ is attributed to the C=N stretching vibration of the 1,3,4-thiadiazole ring.[2] The strong band between 1350 and 1250 cm⁻¹ is likely due to C-N stretching vibrations within the heterocyclic ring.

-

Fingerprint Region : The region below 1500 cm⁻¹ contains a number of bands corresponding to C-H bending, N-N stretching, and C-S stretching vibrations. The bands for the C-S stretching modes are typically found in the 700-600 cm⁻¹ range.

Experimental Workflow Diagram

The logical flow of the synthesis and spectral analysis process is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and FT-IR analysis.

Conclusion

The FT-IR spectral analysis of this compound provides a rapid and reliable method for its structural confirmation and purity assessment. The characteristic absorption bands for the N-H/S-H, C-H, C=N, C-N, and C-S vibrations serve as a molecular fingerprint. This technical guide offers a foundational understanding of the expected spectral features, a detailed experimental protocol for obtaining the spectrum, and a logical workflow for the entire process, which will be valuable for researchers in the fields of medicinal chemistry and materials science.

References

Spectroscopic Analysis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Ethylthio-1,3,4-thiadiazole-5-thiol. Due to the limited availability of public domain spectral data for this specific molecule, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. A generalized experimental protocol for acquiring such data is also detailed. This guide is intended to serve as a reference for researchers and professionals involved in the synthesis, characterization, and application of substituted 1,3,4-thiadiazole derivatives.

Introduction

This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are fundamental for the structural elucidation and purity assessment of such molecules. This document focuses on providing the essential NMR data and methodologies relevant to the characterization of this compound.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group protons and the thiol proton. The chemical shifts are influenced by the electron-withdrawing nature of the thiadiazole ring and the sulfur atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet | 3H |

| -CH₂- (Ethyl) | 3.2 - 3.4 | Quartet | 2H |

| -SH (Thiol) | 13.0 - 15.0 | Singlet (broad) | 1H |

Note: The thiol proton (-SH) is expected to be a broad singlet and its chemical shift can be highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the thiadiazole ring carbons are characteristically found at lower field due to the influence of the heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | 14 - 16 |

| -CH₂- (Ethyl) | 30 - 32 |

| C2 (Thiadiazole) | 160 - 165 |

| C5 (Thiadiazole) | 180 - 185 |

Generalized Experimental Protocol for NMR Spectroscopy

The following provides a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for 1,3,4-thiadiazole derivatives.

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment is generally sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full magnetization recovery between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A spectral width of around 220 ppm is typically required.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of NMR Data Interpretation

The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.

Caption: Predicted NMR Signal Assignments for this compound.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. The presented data, although predicted, is based on sound chemical principles and analysis of related structures, offering a valuable resource for the identification and characterization of this compound. The generalized experimental protocol serves as a practical starting point for researchers aiming to acquire high-quality NMR data for this and similar molecules. As with any analytical work, experimental verification is paramount, and the information herein should be used as a guide for such empirical studies.

Mechanism of action of 1,3,4-thiadiazole derivatives

An In-depth Technical Guide on the Mechanism of Action of 1,3,4-Thiadiazole Derivatives

Introduction

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom. This scaffold is a versatile pharmacophore in medicinal chemistry due to its diverse biological activities.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[1][2][3] Their biological activity is often attributed to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, allowing them to interfere with DNA-related processes.[4][5] This technical guide provides a comprehensive overview of the mechanisms of action of 1,3,4-thiadiazole derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Anticancer Activity

1,3,4-Thiadiazole derivatives exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and interference with oncogenic signaling pathways.[2]

Mechanism of Action

-

Enzyme Inhibition:

-

Carbonic Anhydrase (CA) Inhibition: Certain 1,3,4-thiadiazole derivatives, particularly those with a thione group, act as inhibitors of carbonic anhydrase isozymes, including the tumor-associated hCA IX.[6] The thione group can act as a zinc-binding moiety in the enzyme's active site.[6]

-

Kinase Inhibition: These derivatives have been shown to inhibit protein kinases crucial for cancer cell signaling, such as those in the PI3K/Akt and MAPK/ERK pathways.[2] They can also target Src and Abl kinases.[4][7]

-

Topoisomerase II Inhibition: Some derivatives interfere with DNA replication by inhibiting topoisomerase II.[4][7]

-

Histone Deacetylase (HDAC) Inhibition: 1,3,4-thiadiazole compounds can bind to the active site of HDAC enzymes, modulating gene expression and exhibiting therapeutic potential.[2]

-

-

Induction of Apoptosis: A primary mechanism of anticancer action is the induction of programmed cell death (apoptosis).[2][4] This is often mediated through the activation of caspase-3 and caspase-8 and the upregulation of pro-apoptotic proteins like BAX.[4]

-

Disruption of Oncogenic Signaling Pathways: By targeting components of pathways like PI3K/Akt and MAPK/ERK, these derivatives can disrupt the uncontrolled growth and survival signals in cancer cells.[2]

Data Presentation: Anticancer Activity

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [4] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [4] |

| 5c (a 1,3,4-thiadiazole-2-thione derivative) | hCA IX (enzyme) | 1.25 (Kᵢ) | [6] |

| Compound 7i (a 1,3,4-thiadiazole-thiazolidinone hybrid) | Carbonic Anhydrase (enzyme) | 0.402 | [8] |

| Acetazolamide (Reference) | Carbonic Anhydrase (enzyme) | 0.998 | [8] |

Experimental Protocols

1. MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of 1,3,4-thiadiazole derivatives on cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium

-

96-well plates

-

1,3,4-thiadiazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Prepare serial dilutions of the 1,3,4-thiadiazole derivative in culture medium.

-

Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2. Caspase-3 and Caspase-8 Activity Assay

This protocol measures the activation of key executioner and initiator caspases in apoptosis.

-

Materials:

-

Treated and untreated cancer cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Caspase-8 substrate (e.g., IETD-pNA)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Lyse the treated and untreated cells using the cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the specific caspase substrate (DEVD-pNA for caspase-3 or IETD-pNA for caspase-8) to the wells.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm, which corresponds to the cleaved p-nitroaniline (pNA) product.

-

Calculate the fold-increase in caspase activity relative to the untreated control.

-

Mandatory Visualization

Caption: Overview of the anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[3][9]

Mechanism of Action

The precise mechanisms are varied, but they generally involve the disruption of essential biochemical pathways in pathogens.[9] The structural features of the derivatives, including the nature and position of substituents on the thiadiazole ring, significantly influence their antimicrobial potency.[3] Some derivatives may act by inhibiting microbial enzymes or interfering with cell wall synthesis.

Data Presentation: Antimicrobial Activity

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 14a (tetranorlabdane derivative) | Bacillus polymyxa | 2.5 | [3] |

| Compound 23a (benzothiazolotriazole derivative) | Staphylococcus epidermidis | 31.25 | [3] |

| Compound 23a (benzothiazolotriazole derivative) | Micrococcus luteus | 15.63 | [3] |

| Schiff bases 4, 5, 6 | Various bacterial strains | 4-16 | [10] |

| Compound 9b | Aspergillus fumigatus | 0.9 | [11] |

| Compound 9b | Geotrichum candidum | 0.08 | [11] |

| Compound 9b | Staphylococcus aureus | 1.95 | [11] |

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

1,3,4-thiadiazole derivative stock solution

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

In a 96-well plate, perform serial two-fold dilutions of the 1,3,4-thiadiazole derivative in the appropriate broth.

-

Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, read the absorbance at 600 nm to quantify growth.

-

Mandatory Visualization

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

1,3,4-Thiadiazole derivatives are known to inhibit several classes of enzymes.

Mechanism of Action

-

Monoamine Oxidase (MAO) Inhibition: These compounds can act as reversible and competitive inhibitors of MAO-A, an important target for neurological disorders.[12][13][14]

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a key strategy for Alzheimer's disease treatment. Certain 1,3,4-thiadiazole derivatives show potent AChE inhibitory activity.[15]

-

α-Glucosidase Inhibition: Some derivatives are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential antidiabetic agents.[16]

Data Presentation: Enzyme Inhibition

| Compound/Derivative | Enzyme | IC50 | Reference |

| Compound 6b | hMAO-A | 0.060 µM | [12][13][14] |

| Moclobemide (Reference) | hMAO-A | 4.664 µM | [12][13] |

| Clorgyline (Reference) | hMAO-A | 0.048 µM | [12][14] |

| Compound 3b | Acetylcholinesterase | 0.096 µM | [15] |

| Analogue 8 | α-glucosidase | 1.10 ± 0.10 µM | [16] |

| Analogue 9 | α-glucosidase | 1.30 ± 0.10 µM | [16] |

| Acarbose (Reference) | α-glucosidase | 11.50 ± 0.30 µM | [16] |

Experimental Protocols

1. MAO-A Inhibition Assay (Fluorometric)

This assay is based on the detection of H₂O₂ produced during the oxidative deamination of a substrate by MAO-A.

-

Materials:

-

Human recombinant MAO-A

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine (substrate)

-

1,3,4-thiadiazole derivative

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

In a 96-well plate, add the MAO-A enzyme solution.

-

Add the 1,3,4-thiadiazole derivative at various concentrations. Include a known inhibitor as a positive control.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Prepare a working solution of Amplex Red, HRP, and the substrate (p-tyramine).

-

Initiate the reaction by adding the working solution to the wells.

-

Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

-

2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity based on the formation of a yellow product.

-

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

1,3,4-thiadiazole derivative

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, AChE solution, and DTNB.

-

Add the 1,3,4-thiadiazole derivative at various concentrations.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the increase in absorbance at 412 nm in kinetic mode.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

-

Anticonvulsant Activity

Several 1,3,4-thiadiazole derivatives have shown promise as anticonvulsant agents, potentially through the inhibition of carbonic anhydrase in the central nervous system.[1][17][18]

Mechanism of Action

The anticonvulsant activity of some 1,3,4-thiadiazoles is linked to their ability to inhibit carbonic anhydrase, similar to the established drug acetazolamide.[1] Other potential mechanisms may involve modulation of ion channels or neurotransmitter systems.

Experimental Protocols

1. Maximal Electroshock Seizure (MES) Test

This is a common preclinical model for screening potential anticonvulsant drugs.

-

Materials:

-

Rodents (mice or rats)

-

Electroshock apparatus with corneal or ear clip electrodes

-

1,3,4-thiadiazole derivative formulation for administration (e.g., in a suitable vehicle for intraperitoneal injection)

-

-

Procedure:

-

Administer the 1,3,4-thiadiazole derivative to the animals at various doses.

-

After a specific pre-treatment time, deliver a supramaximal electrical stimulus through the electrodes.

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.

-

Determine the median effective dose (ED50).

-

Antiviral Activity

1,3,4-Thiadiazole derivatives have been investigated for their activity against a range of viruses, including HIV and Tobacco Mosaic Virus (TMV).[19][20][21][22]

Mechanism of Action

The antiviral mechanism is dependent on the specific virus. For HIV, some derivatives may interfere with viral enzymes.[22] In the case of plant viruses like TMV, derivatives have been shown to inhibit the spread of the virus within the host plant.[20] The thiadiazole ring is considered a bioisostere of pyrimidine, which may contribute to its ability to interfere with viral nucleic acid synthesis.[22]

Data Presentation: Antiviral Activity

| Compound/Derivative | Virus | EC50 (µg/mL) | Reference |

| Compound E₂ | Tobacco Mosaic Virus (TMV) | 203.5 | [20] |

| Ningnanmycin (Reference) | Tobacco Mosaic Virus (TMV) | 261.4 | [20] |

Conclusion

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide array of biological activities. The mechanisms of action are diverse, ranging from specific enzyme inhibition to the modulation of complex signaling pathways. The ability to readily synthesize a variety of derivatives allows for the fine-tuning of their pharmacological profiles. Further research into the precise molecular interactions of these compounds will continue to unveil new therapeutic opportunities.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. study.com [study.com]

- 13. benchchem.com [benchchem.com]

- 14. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. ulab360.com [ulab360.com]

- 19. benchchem.com [benchchem.com]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. texaschildrens.org [texaschildrens.org]

The Biological Potential of 2-Ethylthio-1,3,4-thiadiazole-5-thiol: A Technical Overview for Drug Discovery Professionals

Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the biological significance of a specific derivative, 2-Ethylthio-1,3,4-thiadiazole-5-thiol, providing a comprehensive overview for researchers, scientists, and professionals engaged in drug development. While direct extensive research on this particular molecule is emerging, this paper extrapolates from the vast body of knowledge on analogous 1,3,4-thiadiazole derivatives to illuminate its potential therapeutic applications, focusing on its anticancer and antimicrobial properties. We will explore its synthetic pathways, quantitative biological data from related compounds, detailed experimental methodologies, and the key signaling pathways it may modulate.

Synthesis of this compound and its Derivatives

The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols is a well-established process in organic chemistry. A common and efficient method involves the cyclization of thiosemicarbazide derivatives. For the synthesis of the core scaffold, 5-amino-1,3,4-thiadiazole-2-thiol can be prepared through the heterocyclization of thiosemicarbazide with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent.[1] Subsequent alkylation reactions can then be employed to introduce the ethylthio group at the desired position.

A plausible synthetic route for this compound and its derivatives is depicted below. This workflow is fundamental for generating a library of analogous compounds for structure-activity relationship (SAR) studies.

Caption: Proposed synthesis workflow for this compound.

Biological Activities and Quantitative Data

Derivatives of the 1,3,4-thiadiazole ring system have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. The introduction of a thioether linkage, as seen in this compound, is a common strategy in medicinal chemistry to enhance lipophilicity and modulate biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives against a variety of human cancer cell lines.[2][3] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5] The following table summarizes the in vitro cytotoxic activity of several 1,3,4-thiadiazole derivatives against various cancer cell lines, providing an indication of the potential efficacy of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole-linked Honokiol Derivatives | A549 (Lung) | 1.62 ± 0.19 | [5] |

| HCT116 (Colon) | 4.61 ± 0.51 | [5] | |

| MDA-MB-231 (Breast) | 2.53 ± 0.28 | [5] | |

| 2-Amino-1,3,4-thiadiazole Derivatives | C6 (Glioma) | 45 - 68 | [6] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [2] |

| A549 (Lung) | 4.04 | [2] | |

| Pyrazole-Thiadiazole Hybrids | A549 (Lung) | 1.537 ± 0.097 | [7] |

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a well-recognized pharmacophore in the development of novel antimicrobial agents.[8] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[9] The antimicrobial efficacy is often evaluated by determining the zone of inhibition in agar diffusion assays. The table below presents data for some 1,3,4-thiadiazole derivatives.

| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Benzimidazole-1,3,4-thiadiazole Derivative | Staphylococcus aureus | 18.96 | [8] |

| Escherichia coli | 17.33 | [8] | |

| Bacillus pumilus | 18.20 | [8] | |

| 2-Amino-5-thiol-1,3,4-thiadiazole Derivatives | Gram-positive bacteria | Moderate to good activity | |

| Gram-negative bacteria | Low to moderate activity |

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of biological activity. The following sections detail the methodologies for assessing the anticancer and antimicrobial properties of compounds like this compound.

MTT Assay for Cell Viability (Anticancer Screening)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals.[11]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and incubate overnight to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[12]

-

MTT Addition: Add MTT solution (final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[13][14]

-

Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

Caption: A generalized workflow for the MTT cell viability assay.

Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[15]

Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Malt Extract Agar for fungi).

-

Inoculation: Inoculate the sterile agar plates with a standardized suspension of the test microorganism to create a uniform lawn.[16]

-

Well Creation: Aseptically create wells of a specific diameter (e.g., 6 mm) in the agar.[15]

-

Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[17]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways in Cancer Modulated by Thiadiazole Derivatives

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[4] Several 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[5]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazole derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[18] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.[19] Certain 1,3,4-thiadiazole derivatives have been designed as EGFR inhibitors.[20]

Caption: Inhibition of the EGFR signaling pathway by 1,3,4-thiadiazole derivatives.

Bax/Bcl-2 Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The Bcl-2 family of proteins are key regulators of this process, with anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[21][22] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[22] Some 1,3,4-thiadiazole derivatives have been shown to induce apoptosis by modulating the expression of these proteins.

Caption: Modulation of the Bax/Bcl-2 apoptosis pathway by 1,3,4-thiadiazole derivatives.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant and diverse biological activities. While specific data on this molecule is limited, the extensive research on its analogues strongly suggests its potential as a lead compound for the development of novel anticancer and antimicrobial agents. The established synthetic routes allow for the generation of diverse derivatives for comprehensive SAR studies. The outlined experimental protocols provide a robust framework for its biological evaluation, and the well-characterized signaling pathways offer clear targets for mechanistic investigations. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. texaschildrens.org [texaschildrens.org]

- 13. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 14. scribd.com [scribd.com]

- 15. botanyjournals.com [botanyjournals.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjpsonline.com [wjpsonline.com]

- 18. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 22. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Ethylthio-1,3,4-thiadiazole-5-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential therapeutic targets of a specific, yet under-researched derivative, 2-Ethylthio-1,3,4-thiadiazole-5-thiol. While direct experimental data for this compound is limited, this document extrapolates its potential based on the extensive research conducted on structurally related 1,3,4-thiadiazole compounds. The primary therapeutic avenues explored include anticancer, antimicrobial, and enzyme inhibitory activities, with a focus on key molecular targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), various bacterial and fungal enzymes, urease, and carbonic anhydrase. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts centered on this promising chemical entity.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in drug discovery due to its bioisosteric similarity to pyrimidine, a key component of nucleic acids, allowing its derivatives to interact with a variety of biological targets.[1] The inherent chemical properties of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to participate in hydrogen bonding, contribute to its diverse pharmacological profile.[2] Derivatives of this scaffold have been reported to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and diuretic properties.[2][3] The focus of this guide, this compound, incorporates a thiol group at position 5 and an ethylthio group at position 2, modifications that are expected to influence its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Targeting VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anticancer therapies.[4] Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibition and Cytotoxicity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Target Cell Line(s) | IC50 (µM) - Cytotoxicity | Target Enzyme | IC50 (µM) - Enzyme Inhibition | Reference |

| 11a | MCF-7, HepG-2 | 9.49, 12.89 | VEGFR-2 | 0.055 | [4] |

| 20b | MCF-7, HepG-2 | 0.05, 0.14 | VEGFR-2 | 0.024 | [5] |

| 7b | MDA-MB-231, MCF-7 | 9.66, 15.83 | B-Raf, VEGFR-2 | 0.75, 0.058 | [6] |

| 4f | - | - | BRAF, VEGFR-2 | 0.071, 0.194 | [7] |

| 2 | K562 | - | Abl protein kinase | 7.4 | [8] |

| 43 | MCF-7, A549 | 1.78, 4.04 | - | - | [1] |

| 20b (Gomha et al.) | HepG-2, A-549 | 4.37, 8.03 | Dihydrofolate reductase (DHFR) | - | [9][10] |

| Various | MCF-7, HepG2 | 2.34 - 91.00, 3.13 - 44.87 | - | - | [11] |

| 2g | LoVo, MCF-7 | 2.44, 23.29 | - | - | [12] |

| SCT-4 | MCF-7 | 70% DNA biosynthesis inhibition at 100 µM | - | - | [13] |

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR-2 by small molecules like 1,3,4-thiadiazole derivatives can block these processes.

Caption: VEGFR-2 signaling pathway and its inhibition by 1,3,4-thiadiazole derivatives.

Experimental Protocols

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG-2, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1][12]

-

Compound Treatment: The cells are treated with various concentrations of the 1,3,4-thiadiazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[8]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often done using an ELISA-based format.

-

Procedure:

-

A 96-well plate is coated with a substrate for VEGFR-2 (e.g., a synthetic peptide).

-

The 1,3,4-thiadiazole derivative at various concentrations is pre-incubated with the recombinant VEGFR-2 enzyme.

-

ATP is added to initiate the kinase reaction, and the plate is incubated at room temperature.

-

The reaction is stopped, and a primary antibody specific for the phosphorylated substrate is added.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

A chromogenic substrate is added, and the color development is measured using a plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[4]

-

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has been extensively investigated for its potential antibacterial and antifungal properties.

Quantitative Data: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound Class | Test Organism(s) | Activity/MIC | Reference |

| Thiadiazole derivatives | S. aureus, S. epidermidis, E. coli, Klebsiella sp., C. albicans | Zone of inhibition (mm) reported | |

| 2,5-disubstituted-1,3,4-thiadiazoles | S. aureus, S. epidermidis, S. pyogenes, E. coli, P. aeruginosa, K. pneumonia, A. niger, A. terreus, C. albicans | Moderate antibacterial and potent antifungal activity reported for some derivatives. | [14] |

| 2-amino-5-thiol-1,3,4-thiadiazole derivatives | Gram-positive and Gram-negative bacteria | Moderate to good activity against Gram-positive bacteria. | [15] |

| Imidazo[2,1-b][3][4][6]thiadiazoles | S. aureus, B. cereus, E. coli, P. aeruginosa, A. niger, A. fumigatus | Significant activity reported for some derivatives. | [16] |

Experimental Protocols

-

Culture Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight.

-

Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 mg/mL in DMSO) is added to each well. A negative control (DMSO) and a positive control (standard antibiotic/antifungal) are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: A standardized suspension of the microorganism is added to each well.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer. Inhibition of urease is a promising therapeutic strategy to combat these infections.

Quantitative Data: Urease Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound ID/Class | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |

| [3][4][5]triazolo[3,4-b][3][4][6]thiadiazole derivatives | 0.87 - 8.32 | 22.54 | [17] |

| 5-nitrofuran-2-yl-thiadiazole derivatives | 0.94 - 6.78 | 22.50 | [18] |

| Quinazoline-thiadiazole hybrid | 1.88 µg/mL | - | [17] |

Experimental Workflow: Urease Inhibition Assay

Caption: A typical workflow for an in vitro urease inhibition assay.

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

-

Reagent Preparation: Prepare solutions of Jack bean urease, urea, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Pre-incubation: In a 96-well plate, mix the urease solution with various concentrations of the 1,3,4-thiadiazole derivative and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a defined time (e.g., 10 minutes) at the same temperature.

-

Ammonia Quantification: The amount of ammonia produced is determined by adding phenol reagent (alkaline hypochlorite) and sodium nitroprusside, which react with ammonia to form a colored indophenol blue complex.

-

Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 630 nm).

-

Inhibition Calculation: The percentage of urease inhibition is calculated, and the IC50 value is determined from the dose-response curve. Thiourea is commonly used as a standard inhibitor.[17][18]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[19] Sulfonamide derivatives of 1,3,4-thiadiazole, such as acetazolamide and methazolamide, are well-known CA inhibitors.[2]

Quantitative Data: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound Class | Target Isoform(s) | IC50 (nM) | Reference |

| Monosubstituted acetazolamide derivatives | hCA II | Best IC50 = 16.7 | [19] |

| Benzene sulfonamides with thioureido-linked amino-thiadiazole | hCA I, hCA II, hCA IX, hCA XII | Potent inhibition of hCA I and hCA II reported | [2] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

-

Assay Principle: The assay measures the inhibition of the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically.

-

Procedure:

-

In a 96-well plate, add a solution of the purified human carbonic anhydrase isoform (e.g., hCA I, II, IX).

-

Add the 1,3,4-thiadiazole derivative at various concentrations and pre-incubate.

-

Add the substrate solution (p-NPA in a suitable solvent like acetonitrile).

-

Monitor the increase in absorbance at 400 nm over time using a spectrophotometer.

-

The rate of the enzymatic reaction is determined from the slope of the absorbance versus time plot.

-

The IC50 value is calculated by plotting the percentage of enzyme activity against the inhibitor concentration. Acetazolamide is used as a standard inhibitor.[2][19]

-

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive body of research on its parent scaffold, 1,3,4-thiadiazole, provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of oncology, infectious diseases, and enzyme inhibition.

Future research should focus on the synthesis and in vitro screening of this compound against the targets identified in this guide, namely VEGFR-2, a panel of clinically relevant bacteria and fungi, urease, and various carbonic anhydrase isoforms. Positive hits from these initial screens would warrant further investigation into their mechanisms of action, in vivo efficacy, and safety profiles. The detailed experimental protocols and pathway diagrams provided herein serve as a foundational resource for initiating such a research program. The unique substitution pattern of this molecule may offer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to previously studied derivatives, making it a worthy candidate for drug discovery and development.

References

- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]

- 16. ijpcbs.com [ijpcbs.com]

- 17. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Thiadiazole Compounds in Antioxidant Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antioxidant agents is a cornerstone of modern drug discovery, aimed at combating the detrimental effects of oxidative stress implicated in a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Among the vast landscape of heterocyclic compounds, thiadiazole derivatives have emerged as a promising class of antioxidants. Their unique structural features and versatile synthetic accessibility have positioned them as privileged scaffolds in medicinal chemistry. This technical guide provides an in-depth analysis of the in vitro antioxidant potential of thiadiazole compounds, presenting key quantitative data, detailed experimental protocols, and visual workflows to support further research and development in this area.

Quantitative Analysis of Antioxidant Activity

The antioxidant efficacy of various thiadiazole derivatives has been quantified using several standard in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. The following tables summarize the reported antioxidant activities of selected thiadiazole compounds from various studies.

Table 1: DPPH Radical Scavenging Activity of Thiadiazole Derivatives

| Compound ID | Structure/Substitution | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |

| TZD 5 | 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one with a chloro group | 27.50 | Ascorbic Acid | 29.2 | [1][2][3] |

| TZD 3 | 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one with a nitro group | 28.00 | Ascorbic Acid | 29.2 | [1][2][3] |

| 3s | 2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | 161.93 | - | - | [4] |

| 3'c | Adamantane ring derivative | Excellent activity | - | - | [5] |

| 3f | 1,2,3-triazole-linked thiazole derivative | 0.07 µg/mL | Ascorbic Acid | 3.8 µg/mL | [6] |

| 3e | 1,2,3-triazole-linked thiazole derivative | 0.34 µg/mL | Ascorbic Acid | 3.8 µg/mL | [6] |

| 3b | 1,2,3-triazole-linked thiazole derivative | 0.62 µg/mL | Ascorbic Acid | 3.8 µg/mL | [6] |

Table 2: ABTS Radical Scavenging Activity of Thiazole Derivatives

| Compound ID | Structure/Substitution | IC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) | Source |

| 5a | Phenolic thiazole with phenylethylidene | Lower than Ascorbic Acid | Ascorbic Acid | - | [7] |

| 5b | Phenolic thiazole with benzylidene | 50.34 | Ascorbic Acid | - | [7] |

| 7b | Phenolic thiazole with benzylidene | 42.36 | Ascorbic Acid | - | [7] |

| 8a | Phenolic thiazole with phenylethylidene | Lower than Ascorbic Acid | Ascorbic Acid | - | [7] |

| 8b | Phenolic thiazole with benzylidene | Lower than Ascorbic Acid | Ascorbic Acid | - | [7] |

| 3f | 1,2,3-triazole-linked thiazole derivative | 253.2 | BHT | 75.2 | [6] |

| 3c | 1,2,3-triazole-linked thiazole derivative | 252.7 | BHT | 75.2 | [6] |

Table 3: Other In Vitro Antioxidant Assays for Thiazolidinone Derivatives

| Compound ID | Assay | Activity (% of Vitamin C or % Inhibition) | Source |

| 4 | FRAP | 75% | [8] |

| 2 | FRAP | 75% | [8] |

| 1 | FRAP | 45% | [8] |

| 3 | FRAP | 45% | [8] |

| 8 | FRAP | 45% | [8] |

| 1 | TBARS | 62.11% | [8] |

| 5 | TBARS | 66.71% | [8] |

| 9 | TBARS | 60.93% | [8] |

| 4 | DPPH | 33.98% | [8] |

| 2 | DPPH | 18.73% | [8] |

| 1 | DPPH | 15.62% | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of antioxidant potential. Below are methodologies for commonly cited in vitro antioxidant assays for thiadiazole compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Principle: The odd electron of the nitrogen atom in the DPPH radical is reduced by receiving a hydrogen atom from the antioxidant compound. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds (thiadiazole derivatives)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.004% (w/v) solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Preparation of test solutions: Dissolve the synthesized thiadiazole compounds and the standard antioxidant in methanol or DMSO to prepare stock solutions (e.g., 1 mg/mL). From the stock solutions, prepare various concentrations (e.g., 1, 5, 10, 50, 100, 200, 300, 400, and 500 µg/mL).[6]

-

Assay:

-

In a test tube or a well of a microplate, add 1 mL of the DPPH solution to 1 mL of each concentration of the test compound solution.[6][9]

-

Prepare a control sample containing 1 mL of the DPPH solution and 1 mL of the solvent (methanol or DMSO).

-

Prepare a blank sample containing 1 mL of the test compound solution at each concentration and 1 mL of methanol.

-

-

Incubation: Incubate the mixtures in the dark at room temperature (or 37°C) for a specified period (e.g., 30 minutes to 1 hour).[9]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-